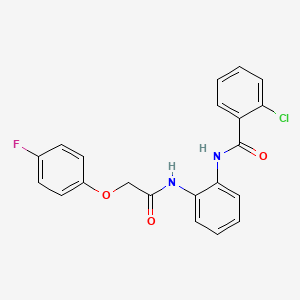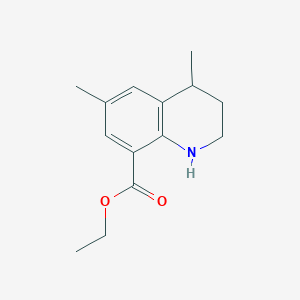![molecular formula C10H8F3NO3S B2481158 3-[4-(Trifluorométhyl)phényl]-1λ<sup>6</sup>,3-thiazolane-1,1,4-trione CAS No. 109052-23-5](/img/structure/B2481158.png)
3-[4-(Trifluorométhyl)phényl]-1λ6,3-thiazolane-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione is a useful research compound. Its molecular formula is C10H8F3NO3S and its molecular weight is 279.23. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Science des matériaux et chimie des polymères
En science des matériaux, ce composé joue un rôle crucial en raison de ses propriétés uniques :
- Dépôt électrochimique : Les chercheurs l’utilisent pour l’oxydation électrochimique in situ afin de créer des couches polymères. Ces couches trouvent des applications dans les polymères à empreintes moléculaires (MIP) et les capteurs .
Propriétés antioxydantes
Mécanisme D'action
Target of Action
It is known that compounds containing a trifluoromethyl group often exhibit numerous pharmacological activities .
Mode of Action
It is known that trifluoromethyl-containing compounds can interact with various targets in unique ways due to the unique properties of the trifluoromethyl group .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can affect various biochemical pathways due to their broad range of pharmacological activities .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmacokinetic properties of drugs .
Result of Action
It is known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level due to their broad range of pharmacological activities .
Propriétés
IUPAC Name |
1,1-dioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3S/c11-10(12,13)7-1-3-8(4-2-7)14-6-18(16,17)5-9(14)15/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRKGQPVKJWZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)

![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2481087.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)


![N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2481095.png)
carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)
